
N-Docosyl-2,4,6-trihydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Docosyl-2,4,6-trihydroxybenzamide is a chemical compound with the molecular formula C29H51NO4 It is characterized by the presence of a long docosyl chain (22 carbon atoms) attached to a benzamide core with three hydroxyl groups at the 2, 4, and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Docosyl-2,4,6-trihydroxybenzamide typically involves the reaction of 2,4,6-trihydroxybenzoic acid with docosylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Activation of 2,4,6-trihydroxybenzoic acid: This is achieved by converting it into an acyl chloride using reagents like thionyl chloride (SOCl2).
Amidation Reaction: The activated 2,4,6-trihydroxybenzoic acid is then reacted with docosylamine in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
N-Docosyl-2,4,6-trihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
N-Docosyl-2,4,6-trihydroxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in inhibiting photosynthetic electron transport in plants.
Medicine: Investigated for its antiviral properties, particularly against lipid-enveloped viruses.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
作用机制
The mechanism of action of N-Docosyl-2,4,6-trihydroxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit photosynthetic electron transport by binding to the photosystem II complex in chloroplasts . This inhibition is thought to be due to the compound’s ability to interfere with electron flow, thereby disrupting the photosynthetic process.
相似化合物的比较
Similar Compounds
3-Acyl-2,4,6-trihydroxybenzamides: These compounds share a similar core structure but differ in the acyl chain length and substitution pattern.
3-Nitro-2,4,6-trihydroxybenzamide: This derivative has a nitro group at the 3-position, which alters its chemical reactivity and biological activity.
Uniqueness
N-Docosyl-2,4,6-trihydroxybenzamide is unique due to its long docosyl chain, which imparts distinct lipophilic properties. This makes it particularly effective in applications requiring high lipid solubility, such as in antiviral formulations and cosmetic products.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple disciplines.
属性
CAS 编号 |
93491-83-9 |
|---|---|
分子式 |
C29H51NO4 |
分子量 |
477.7 g/mol |
IUPAC 名称 |
N-docosyl-2,4,6-trihydroxybenzamide |
InChI |
InChI=1S/C29H51NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-30-29(34)28-26(32)23-25(31)24-27(28)33/h23-24,31-33H,2-22H2,1H3,(H,30,34) |
InChI 键 |
FLZKBWJIGVCDHA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC(=O)C1=C(C=C(C=C1O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


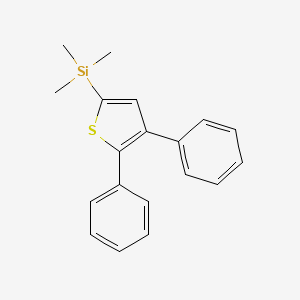
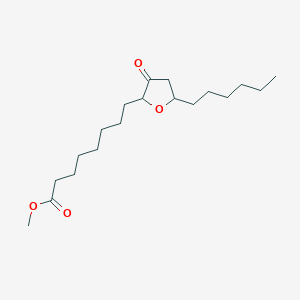

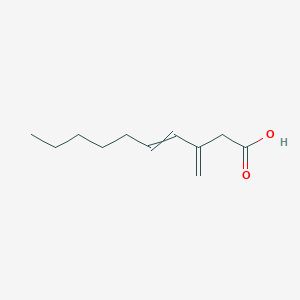
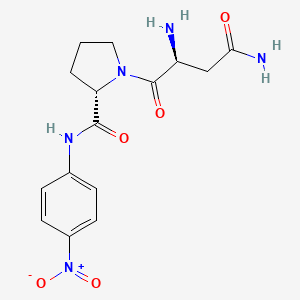
![Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane](/img/structure/B14371964.png)
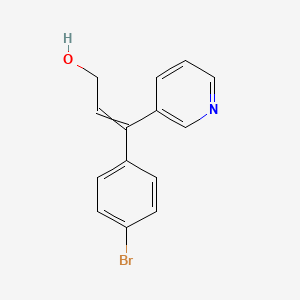


![2-Butenoic acid, 4-[(3-iodophenyl)amino]-4-oxo-, (Z)-](/img/structure/B14371984.png)

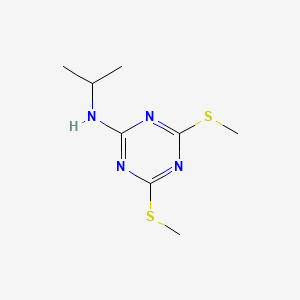
![3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372000.png)
![2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole](/img/structure/B14372001.png)
